molecular formula C22H21FN2O3S B14965430 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide

Cat. No.: B14965430
M. Wt: 412.5 g/mol
InChI Key: BPBALQUOFOFGFV-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzyl group, a methylsulfamoyl group, and a fluoro-substituted benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with benzylamine to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with methylsulfonyl chloride to introduce the methylsulfamoyl group. Finally, the compound is coupled with 3-methylphenylamine under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid
  • 5-[benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid

Uniqueness

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21FN2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C22H21FN2O3S/c1-16-7-6-10-18(13-16)24-22(26)20-14-19(11-12-21(20)23)29(27,28)25(2)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

BPBALQUOFOFGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F

Origin of Product

United States

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